molecular formula C12H10ClF2N3 B8341396 3-Amino-2-chloro-4-[(2,6-difluorobenzyl)amino]pyridine

3-Amino-2-chloro-4-[(2,6-difluorobenzyl)amino]pyridine

Cat. No.: B8341396
M. Wt: 269.68 g/mol
InChI Key: ZAXYOUDKPOIFEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2-chloro-4-[(2,6-difluorobenzyl)amino]pyridine is a useful research compound. Its molecular formula is C12H10ClF2N3 and its molecular weight is 269.68 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10ClF2N3

Molecular Weight

269.68 g/mol

IUPAC Name

2-chloro-4-N-[(2,6-difluorophenyl)methyl]pyridine-3,4-diamine

InChI

InChI=1S/C12H10ClF2N3/c13-12-11(16)10(4-5-17-12)18-6-7-8(14)2-1-3-9(7)15/h1-5H,6,16H2,(H,17,18)

InChI Key

ZAXYOUDKPOIFEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC2=C(C(=NC=C2)Cl)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 3-neck 5-L flask, equipped with a thermometer, reflux condenser, nitrogen inlet and a mechanical stirrer was charged with 4-[(2,6-difluorobenzyl)amino]3-nitropyridine(146g, 0.55mol) and concentrated hydrochloric acid(1.4L, 16.8mol). The solution was heated on a steam bath to 90° C. and stannous chloride dihydrate(659g, 2.92mol) was added portionwise. After heating the suspension at 90° C. for 1.5 hours, the condenser was replaced with a distillation apparatus and approximately 1.5L of H2O removed by distillation at 100mm Hg. The remaining suspension was cooled in an ice bath and neutralized to pH 7 with concentrated ammonium hydroxide. The pasty solid was collected by filtration and dried overnight on a Buechner funnel. The still damp solid was transferred to a 12-L flask equipped with a mechanical stirrer and reflux condenser and charged with ethyl acetate. With rapid stirring, the suspension was heated at reflux for 3.5 hours on a steam bath, cooled slightly, filtered using positive nitrogen pressure, and the filtrate concentrated in vacuo. The resulting oily solid was slurried in ethyl ether, solids collected by filtration and dried overnight on a Buechner funnel to yield 123g (83.1%) of 3-amino-2-chloro-4-[(2,6-difluorobenzyl)amino]pyridine. TLC (silica gel, EtOAc/ether, 1:1) Rf =0.71; mp=221°-2230° C.; 1H NMR (DMSO-d6): 4.36(d,J=5.1 Hz, 2H, CH2), 4.84 (s, 2H, NH2), 6.06(t, J=5.1 Hz, 1H, NH), 6.54(d,J=5.4Hz, 1H, C-5H), 7.01-7.65 (m, 3H, C-3'H, C-4'H, C-5'H), 7.44 (d, J=5.3 Hx, 1H, C-6H).
[Compound]
Name
5-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.55 mol
Type
reactant
Reaction Step Two
Quantity
1.4 L
Type
reactant
Reaction Step Two
[Compound]
Name
stannous chloride dihydrate
Quantity
2.92 mol
Type
reactant
Reaction Step Three
Name
Quantity
1.5 L
Type
solvent
Reaction Step Four
Name
Yield
83.1%

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